methyl 2-cyclopentyl-3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropanoate
Description
Synthesis Analysis
The synthesis of compounds related to "methyl 2-cyclopentyl-3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropanoate" involves multi-step processes, including stereoselective synthesis techniques and regioselective 1,3-dipolar cycloadditions. For instance, an alternative synthesis method for a conformationally constrained analogue of aspartic acid demonstrates the complexity and creativity in synthesizing structurally similar compounds, achieving significant improvements in yield over previous methods (Conti et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves X-ray diffraction and spectroscopic data to elucidate the crystal structure, showcasing the precision required to understand the spatial arrangement and bond interactions within these molecules. For example, the synthesis and crystal structure determination of related compounds underline the importance of structural analysis in confirming the molecular architecture (Wen et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of "methyl 2-cyclopentyl-3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropanoate" and related compounds can be explored through various chemical reactions, including cyclocondensation with 1,3-binucleophiles, leading to the formation of diverse heterocycles. These reactions expand the utility of the compound by demonstrating its versatility as a precursor for synthesizing different heterocyclic systems (Sokolov et al., 2014).
properties
IUPAC Name |
methyl 2-cyclopentyl-3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-8-7-10(15-19-8)14-12(16)11(13(17)18-2)9-5-3-4-6-9/h7,9,11H,3-6H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSHKTNNVSMUSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2CCCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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